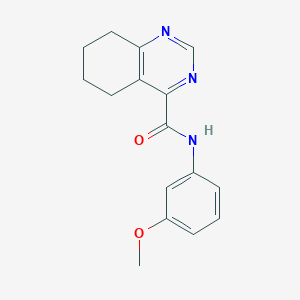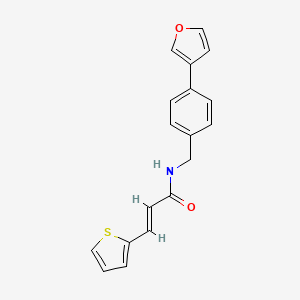
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of furan, benzyl, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Introduction of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced through a series of coupling reactions. These reactions may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the furan and thiophene moieties to the acrylamide backbone.
Final Assembly: The final step involves the coupling of the benzyl group to the furan-substituted acrylamide. This can be achieved through a nucleophilic substitution reaction, where the benzyl group is introduced using a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the acrylamide group may produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are of interest for their potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Materials Science: The unique combination of furan and thiophene moieties makes this compound a candidate for the development of novel organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound’s ability to modulate epigenetic mechanisms through HDAC inhibition makes it a valuable tool for studying gene expression and cellular differentiation.
Wirkmechanismus
The mechanism of action of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of histone deacetylases (HDACs), particularly HDAC8 . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, the compound can promote histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is relevant for its potential therapeutic applications in cancer and other diseases where epigenetic regulation plays a crucial role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorinostat: An HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Belinostat: An HDAC inhibitor used for the treatment of peripheral T-cell lymphoma.
Uniqueness
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide is unique due to its specific combination of furan and thiophene moieties, which may confer distinct electronic and steric properties compared to other HDAC inhibitors. This uniqueness could potentially translate to different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the repertoire of HDAC inhibitors.
Eigenschaften
IUPAC Name |
(E)-N-[[4-(furan-3-yl)phenyl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(8-7-17-2-1-11-22-17)19-12-14-3-5-15(6-4-14)16-9-10-21-13-16/h1-11,13H,12H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKQJJTIVIOPC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2485451.png)
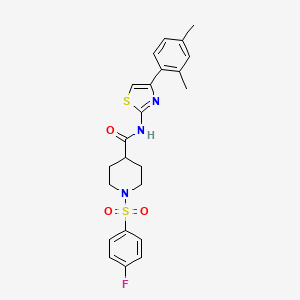
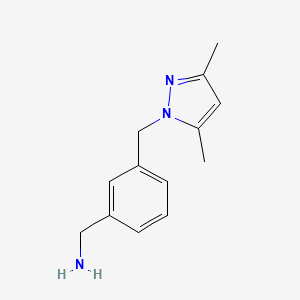
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)
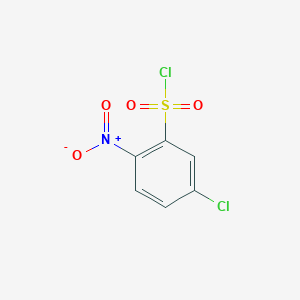
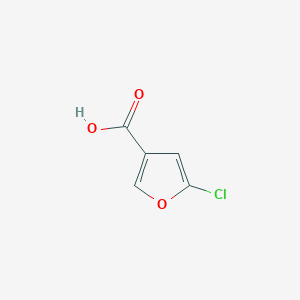
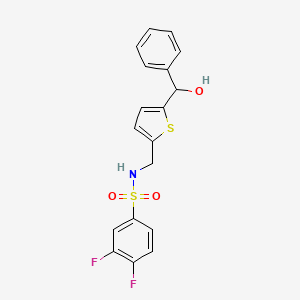
![2-Methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2485469.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)
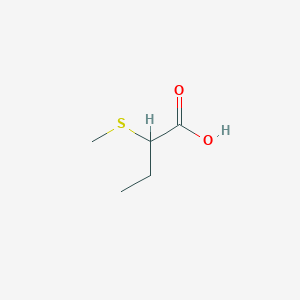
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
